(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate
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Overview
Description
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorenyl group, a benzhydryl group, and an azetidinyl carbamate moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate typically involves multiple steps, starting with the preparation of the fluorenyl and benzhydryl intermediates. These intermediates are then coupled with azetidin-3-yl carbamate under specific reaction conditions. Common reagents used in these reactions include bases like potassium hydroxide (KOH) and solvents such as tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenones.
Reduction: The benzhydryl group can be reduced to form benzhydrol derivatives.
Substitution: The azetidinyl carbamate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include fluorenones, benzhydrol derivatives, and substituted azetidinyl carbamates.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Fluorenylmethyl carbamate: Shares the fluorenyl group but lacks the benzhydryl and azetidinyl moieties.
Benzhydryl azetidinyl carbamate: Contains the benzhydryl and azetidinyl groups but lacks the fluorenyl moiety.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-benzhydrylazetidin-3-yl)carbamate is unique due to its combination of fluorenyl, benzhydryl, and azetidinyl carbamate groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C31H28N2O2 |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-benzhydrylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C31H28N2O2/c34-31(35-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)32-24-19-33(20-24)30(22-11-3-1-4-12-22)23-13-5-2-6-14-23/h1-18,24,29-30H,19-21H2,(H,32,34) |
InChI Key |
SOAFMIYOCBROJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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